3,5-Dimethyl-4-(((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole
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Overview
Description
3,5-Dimethyl-4-(((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole is a complex organic compound that features a unique combination of isoxazole and thienopyrimidine structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-(((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole typically involves multiple steps:
Formation of the Thienopyrimidine Core: This can be achieved through the Gewald reaction, which involves the condensation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with appropriate reagents.
Introduction of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving α-acetylenic γ-hydroxyaldehydes and hydroxylamine.
Thioether Formation: The final step involves the formation of the thioether linkage between the thienopyrimidine and isoxazole moieties, typically using thiol reagents under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-(((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides or alkyl groups.
Scientific Research Applications
3,5-Dimethyl-4-(((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit microtubule polymerization.
Biology: The compound is used in biological assays to study cell proliferation and apoptosis.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-(((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole involves the inhibition of microtubule polymerization. This compound binds to the colchicine site on tubulin, preventing the formation of microtubules, which are essential for cell division . This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: Shares the thienopyrimidine core but lacks the isoxazole ring.
4,5,6,7-Tetrahydrobenzo[d]thiazole: Similar structure but with a thiazole ring instead of an isoxazole ring.
Uniqueness
3,5-Dimethyl-4-(((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole is unique due to its combined isoxazole and thienopyrimidine structures, which confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
3,5-Dimethyl-4-(((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse sources and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an isoxazole ring and a thieno[2,3-d]pyrimidine moiety. The presence of these heterocycles contributes to its unique pharmacological properties.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key areas of focus include:
- Anticancer Activity
- Antimicrobial Effects
- Neuroprotective Properties
Anticancer Activity
Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Compounds derived from thieno[2,3-d]pyrimidines have shown significant inhibition against various cancer cell lines. A study reported IC50 values ranging from 10 µM to 25 µM for related compounds against MCF-7 and A549 cell lines .
- Mechanism of Action : The mechanism often involves the disruption of microtubule dynamics and induction of apoptosis in cancer cells. For example, a derivative with a similar scaffold demonstrated enhanced antiproliferative effects compared to standard chemotherapeutics .
Antimicrobial Effects
The compound's potential as an antimicrobial agent has also been explored:
- Bacterial Inhibition : Several studies reported that analogs of thieno[2,3-d]pyrimidines exhibited antibacterial activity against Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values were often in the range of 20 µg/mL to 50 µg/mL.
Neuroprotective Properties
Emerging evidence suggests that the compound may possess neuroprotective effects:
- Cholinesterase Inhibition : Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's . The IC50 values for AChE inhibition were reported as low as 15 µM.
- Oxidative Stress Reduction : Some derivatives have shown potential in reducing oxidative stress markers in neuronal cell lines, indicating possible neuroprotective mechanisms .
Case Studies
Several case studies highlight the biological activity of the compound:
- Case Study 1 : A study evaluated the cytotoxic effects of a related compound on breast cancer cells (MCF-7). The results indicated significant growth inhibition with an IC50 value of approximately 22 µM .
- Case Study 2 : Another study investigated the antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated promising results with MIC values below 30 µg/mL .
Data Tables
Properties
IUPAC Name |
3,5-dimethyl-4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanylmethyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS2/c1-9-12(10(2)20-19-9)7-21-15-14-11-5-3-4-6-13(11)22-16(14)18-8-17-15/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWXFNBMFRJPFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=NC=NC3=C2C4=C(S3)CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.